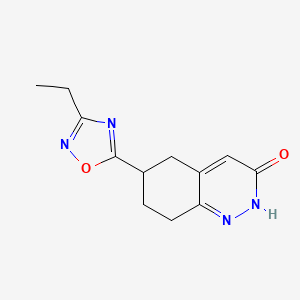

6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Beschreibung

6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a bicyclic heterocyclic compound featuring a tetrahydrocinnolinone core fused with a 3-ethyl-1,2,4-oxadiazole substituent. The oxadiazole moiety is known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in drug discovery . The compound’s InChIKey (VJWTYCUTEDJKPU-UHFFFAOYSA-N) and CAS number (1713174-15-2) confirm its distinct identity .

Eigenschaften

Molekularformel |

C12H14N4O2 |

|---|---|

Molekulargewicht |

246.27 g/mol |

IUPAC-Name |

6-(3-ethyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydro-2H-cinnolin-3-one |

InChI |

InChI=1S/C12H14N4O2/c1-2-10-13-12(18-16-10)7-3-4-9-8(5-7)6-11(17)15-14-9/h6-7H,2-5H2,1H3,(H,15,17) |

InChI-Schlüssel |

FEDNZKILOURCBO-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NOC(=N1)C2CCC3=NNC(=O)C=C3C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves the formation of the oxadiazole ring followed by the construction of the tetrahydrocinnolinone framework. Common synthetic routes include:

Cyclization Reactions: Starting from appropriate hydrazides and nitriles to form the oxadiazole ring.

Condensation Reactions: Using intermediates such as ethyl acetoacetate and hydrazine derivatives to form the tetrahydrocinnolinone core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Reaktionstypen

6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Oxadiazol- oder Tetrahydrocinnolinonringe zu modifizieren.

Substitution: Elektrophiler und nucleophiler Austausch an den aromatischen Ringen kann durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die aromatischen Ringe einführen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-on ist nicht gut dokumentiert. Seine Wirkungen werden wahrscheinlich durch Wechselwirkungen mit spezifischen molekularen Zielstrukturen und -wegen vermittelt, abhängig von seiner Anwendung. Beispielsweise kann es in der medizinischen Chemie mit Enzymen oder Rezeptoren interagieren, um seine Wirkungen auszuüben.

Wirkmechanismus

The mechanism of action of 6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparative Overview of Key Compounds

Research Implications and Gaps

- Biological Activity : highlights the role of oxadiazole-containing compounds in targeting GPCRs (e.g., bile acid receptor-1 agonists) , but direct data on the target compound’s activity is absent. Comparative studies on receptor binding or enzymatic inhibition are needed.

- Synthetic Accessibility : The commercial availability of analogs suggests that scalable synthesis routes exist, but optimization for the ethyl variant remains unexplored.

- Physicochemical Properties : Further studies on solubility, stability, and pharmacokinetics are critical to evaluate the ethyl derivative’s drug-likeness compared to its methyl counterpart.

Biologische Aktivität

6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14N4O2

- Molecular Weight : 246.27 g/mol

- IUPAC Name : this compound

- CAS Number : 1708428-07-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may act as an enzyme inhibitor or modulate receptor activity. The oxadiazole moiety is known for its ability to form hydrogen bonds and engage in π-stacking interactions, which can enhance binding affinity to proteins.

Antimicrobial Activity

Research indicates that compounds with oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound needs further exploration in this context.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity through apoptosis induction in cancer cells. Mechanistic studies are required to elucidate the pathways involved. For instance:

- Case Study : A derivative exhibited cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting a potential role in cancer therapy.

Neuroprotective Effects

There is emerging evidence that compounds containing oxadiazole rings can provide neuroprotective effects. This may involve modulation of neuroinflammatory pathways and protection against oxidative stress.

Research Findings

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of oxadiazole derivatives and found that compounds similar to this compound had effective inhibition zones against Staphylococcus aureus and Escherichia coli.

- Anticancer Screening : In vitro assays demonstrated that the compound could inhibit cell proliferation in several cancer cell lines by inducing cell cycle arrest and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.